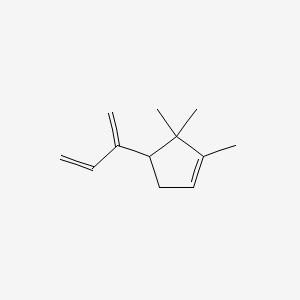
4-(1-Methyleneallyl)-1,5,5-trimethylcyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyleneallyl)-1,5,5-trimethylcyclopentene is a cycloalkene consisting of cyclopentene having a buta-1,3-dien-2-yl group at the 4-position a methyl group at the 1-position and gem-dimethyl groups at the 5-position. It is a cycloalkene and a polyene. It derives from a hydride of a buta-1,3-diene and a cyclopentene.
Scientific Research Applications
Chemical Synthesis and Reactions
- Allylmetalation in Synthesis : The compound has been used in the allylmetalation of 1-silylalkynes, leading to the formation of methylenecyclopentenes, a key step in organic synthesis (Louw, Van der Baan, Bickelhaupt, & Klumpp, 1987).
- Cyclization Processes : It plays a role in Pd(0)-catalyzed cyclization processes to produce cyclopentene derivatives, crucial in developing pharmaceuticals and materials (Paquette & Tae, 1996).
- Hydrostannation : Used in hydrostannation reactions, producing trimethylstannylcyclopentene isomers. This reaction is significant in the formation of organotin compounds (Dumartin, Quintard, & Pereyre, 1983).
Polymer and Material Science
- Polymerization Studies : It's involved in the study of the polymerization of dialkylethenes and methylenecycloalkanes, contributing to our understanding of the formation of polymers with various thermal and mechanical properties (Lohuizen & Vries, 1967).
- Photoreactive Materials : In photoreactive material research, derivatives have been studied for their photochromic reactions in single-crystalline phases, relevant in developing light-responsive materials (Irie, Lifka, Kobatake, & Kato, 2000).
Catalysis and Reaction Mechanisms
- Isomerization Processes : It undergoes NO-catalyzed isomerization, providing insights into reaction mechanisms and catalysis in organic chemistry (Egger & Jola, 1969).
- Study of Reaction Kinetics : The compound is central in understanding the kinetics of thermal isomerization reactions, which is essential in the design of industrial chemical processes (Hopf, Wachholz, & Walsh, 1992).
Advanced Organic Chemistry
- Carbonium Ion Research : It has been used in the study of carbonium ions, which are crucial intermediates in many organic reactions and have implications in the synthesis of complex organic molecules (Olah, Bollinger, Cupas, & Lukas, 1967).
properties
Product Name |
4-(1-Methyleneallyl)-1,5,5-trimethylcyclopentene |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
4-buta-1,3-dien-2-yl-1,5,5-trimethylcyclopentene |
InChI |
InChI=1S/C12H18/c1-6-9(2)11-8-7-10(3)12(11,4)5/h6-7,11H,1-2,8H2,3-5H3 |
InChI Key |
MJKUGGUMXIPHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)C(=C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)
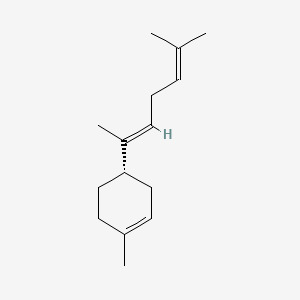
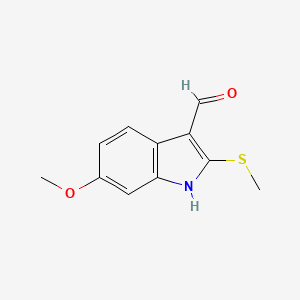
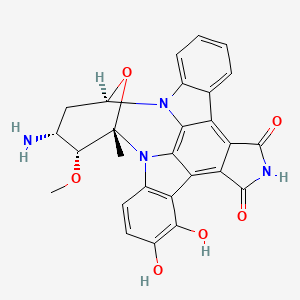
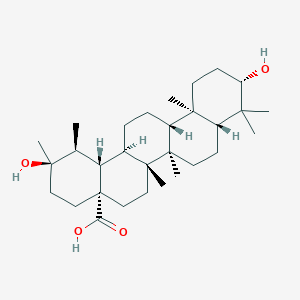
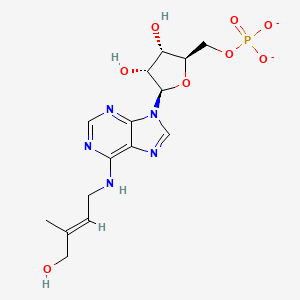
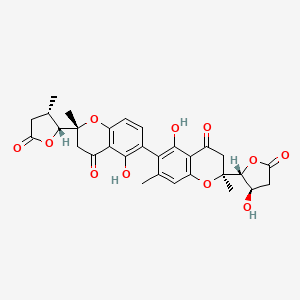
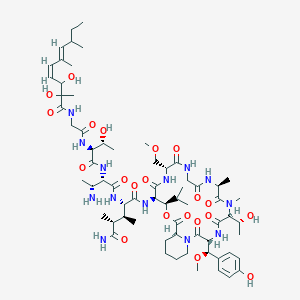
![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)
![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
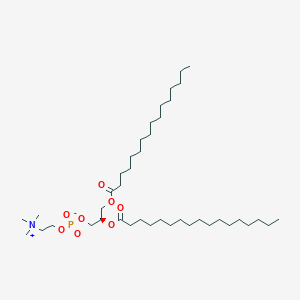
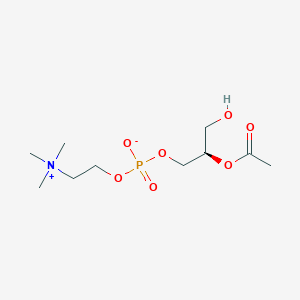
![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)